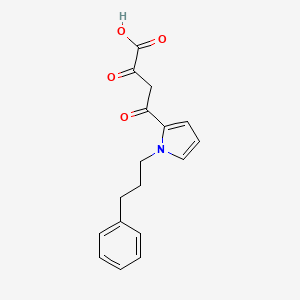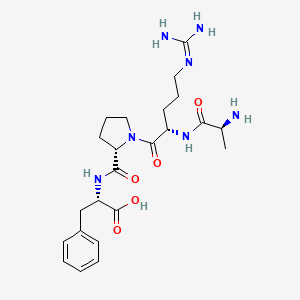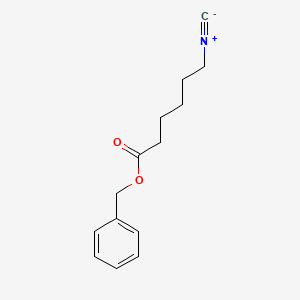
Benzyl 6-isocyanohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 6-isocyanohexanoate is an organic compound characterized by the presence of both benzyl and isocyano functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-isocyanohexanoate typically involves the reaction of benzyl halides with silver salts and trimethylsilyl cyanide, followed by cleavage of the carbon-silicon bond to afford the corresponding isocyanides . This method is advantageous due to its high yield and relatively mild reaction conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for scalability and safety.
Chemical Reactions Analysis
Types of Reactions: Benzyl 6-isocyanohexanoate undergoes various chemical reactions, including:
Substitution: The isocyano group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as amines and alcohols are frequently used under mild conditions to form ureas and carbamates.
Major Products:
Oxidation: Benzylic alcohols and carboxylic acids.
Substitution: Ureas and carbamates.
Scientific Research Applications
Benzyl 6-isocyanohexanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in multicomponent reactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Benzyl 6-isocyanohexanoate exerts its effects involves the reactivity of the isocyano group. This group can act as both a nucleophile and an electrophile, enabling it to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Benzyl isocyanate: Shares the isocyano functional group but differs in the length and structure of the carbon chain.
Benzyl isothiocyanate: Similar in structure but contains a sulfur atom, leading to different reactivity and applications.
Uniqueness: Benzyl 6-isocyanohexanoate is unique due to its extended carbon chain, which imparts different physical and chemical properties compared to shorter-chain isocyanides. This makes it particularly useful in applications requiring specific spatial and electronic characteristics.
Properties
CAS No. |
244221-07-6 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
benzyl 6-isocyanohexanoate |
InChI |
InChI=1S/C14H17NO2/c1-15-11-7-3-6-10-14(16)17-12-13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-12H2 |
InChI Key |
PMEWCSIUDOWHBK-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CCCCCC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine](/img/structure/B14243435.png)
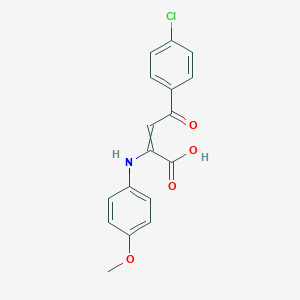
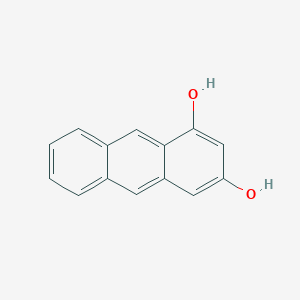
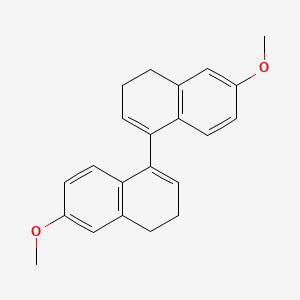

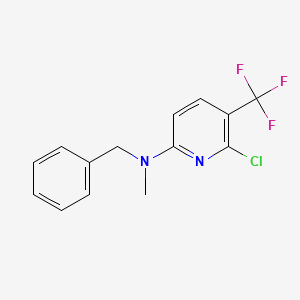
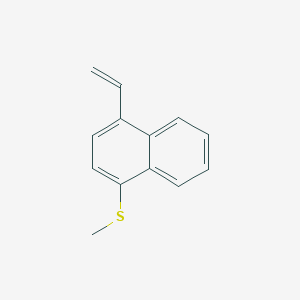
![7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one](/img/structure/B14243485.png)
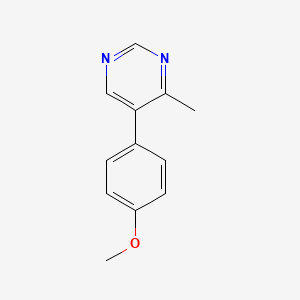
![1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine](/img/structure/B14243499.png)
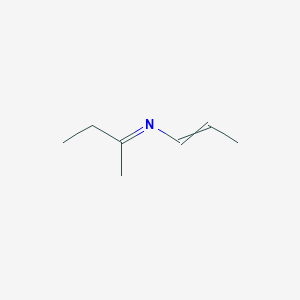
![5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine](/img/structure/B14243502.png)
